molecular formula C22H19N3O4S B2619734 N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207000-44-9

N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2619734
CAS No.: 1207000-44-9
M. Wt: 421.47
InChI Key: SWSSLVMDLQOMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 7 and an acetamide linker attached to a 3-methoxyphenyl moiety at position 2. The dual methoxy groups likely enhance solubility and modulate electronic interactions with biological targets.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-28-16-8-6-14(7-9-16)18-12-30-21-20(18)23-13-25(22(21)27)11-19(26)24-15-4-3-5-17(10-15)29-2/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSSLVMDLQOMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles like amines or thiols replace the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated thieno[3,2-d]pyrimidine core.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Structural Representation

The compound features a thieno[3,2-d]pyrimidine core, which is known for its bioactive properties. The methoxy groups on the phenyl rings enhance solubility and biological activity.

Anticancer Activity

Recent studies have focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. Compounds similar to N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide have shown potential as inhibitors of cancer cell proliferation. For instance, a derivative was evaluated for its ability to inhibit Polo-like Kinase 1 (PLK1), an important target in cancer therapy. The structure–activity relationship (SAR) indicated that modifications in the thieno-pyrimidine structure could enhance anticancer efficacy .

Antimicrobial Activity

Thieno[3,2-d]pyrimidines have been reported to possess antimicrobial properties against various bacterial strains. In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial protein synthesis .

Neuroprotective Effects

Research has also suggested that compounds with a similar structure may have neuroprotective effects. They are being investigated for their potential to mitigate neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from apoptosis .

Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, researchers synthesized several derivatives of thieno[3,2-d]pyrimidine and evaluated their anticancer activities against human cancer cell lines. The results indicated that specific substitutions on the thieno-pyrimidine scaffold significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Study 2: Antimicrobial Screening

A comprehensive screening of thieno[3,2-d]pyrimidine derivatives revealed that certain compounds exhibited MIC values lower than commonly used antibiotics like ampicillin and ciprofloxacin against resistant strains of Staphylococcus aureus . This positions these compounds as promising candidates for further development as antimicrobial agents.

Comparative Analysis of Biological Activities

Compound Activity Type Target Organism/Cell Line MIC/IC50
This compoundAnticancerHuman cancer cell linesIC50 < 10 µM
Similar Thieno DerivativeAntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL
Thieno-Pyrimidine HybridNeuroprotectiveNeuronal cell linesCytoprotective at 5 µM

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Table 1: Key Structural and Pharmacophoric Differences

Compound Name (Core Structure) Substituents (Position/Type) Molecular Weight (g/mol) Key Implications Reference
Target Compound (Thieno[3,2-d]pyrimidine) - 7-(4-Methoxyphenyl)
- 3-(N-(3-methoxyphenyl)acetamide)
423.46 (calculated) Methoxy groups improve solubility; thienopyrimidine core may enable kinase binding. -
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide (Thieno[3,2-d]pyrimidine) - 7-(4-Fluorophenyl)
- 3-(N-(3-methoxybenzyl)acetamide)
435.46 Fluorine's electronegativity may enhance target binding affinity but reduce solubility compared to methoxy.
2-{[3-(4-Chlorophenyl)-4-oxopyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (Pyrimido[5,4-b]indole) - 3-(4-Chlorophenyl)
- Sulfanyl linker
536.71 Chlorine's electron-withdrawing effect may alter binding kinetics; pyrimidoindole core introduces planar rigidity.
2-[(3-Butyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide (Pyrido-thienopyrimidine) - 3-Butyl
- 3-chloro-4-methoxyphenyl
503.02 Bulky pyrido extension may hinder membrane permeability; chloro-methoxy substitution balances lipophilicity and steric effects.
N-(2-Ethyl-6-methylphenyl)-2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl]acetamide (Thieno[3,2-d]pyrimidine) - 7-Phenyl
- 2-Ethyl-6-methylphenyl
403.50 Unsubstituted phenyl at position 7 reduces polarity; bulky ethyl-methyl group may improve metabolic stability but limit target accessibility.

Research Findings and Implications

Substituent Effects on Target Binding
  • Methoxy vs.
  • Core Modifications: Pyrimidoindole () and pyrido-thienopyrimidine () cores introduce planar rigidity or extended conjugation, which may influence binding to kinases or DNA topoisomerases .
Pharmacokinetic Considerations
  • Lipophilicity : The 4-methoxyphenyl group in the target compound balances lipophilicity, while bulky substituents (e.g., 2-ethyl-6-methylphenyl in ) may prolong half-life but reduce absorption .
  • Metabolic Stability : Sulfanyl linkers () are susceptible to oxidation, whereas acetamide linkages (target compound) offer greater metabolic stability .

Biological Activity

N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly concerning its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities. The structural formula is represented as follows:

Property Value
Chemical Formula C18H18N2O3S
Molecular Weight 342.41 g/mol
IUPAC Name This compound
SMILES COc1ccc(NC(=O)Cn2cnc1nc(SC)ncc1c2=O)cc1OC

Anticancer Activity

Recent studies have shown that compounds related to thieno[3,2-d]pyrimidines exhibit promising anticancer activity. For instance, derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) with notable results:

  • Inhibition of Cell Proliferation : The compound demonstrated significant inhibitory effects on cancer cell growth with IC50 values ranging from 0.075 to 6.96 μM depending on the specific derivative and cell line tested .
  • Mechanism of Action : The anticancer mechanism appears to involve the inhibition of key signaling pathways such as VEGFR-2 and AKT, leading to apoptosis in cancer cells. For example, a related compound showed an IC50 of 0.075 μM against VEGFR-2 and induced S phase cell cycle arrest in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Aromatic Substituents : The presence of methoxy groups on the phenyl rings enhances solubility and may improve bioactivity.
  • Thieno[3,2-d]pyrimidine Core : Variations in the substituents at the 7-position of the thieno-pyrimidine core have been shown to modulate potency against different cancer cell lines.

Case Studies

Research has documented the synthesis and testing of several derivatives based on the thieno[3,2-d]pyrimidine scaffold:

  • A study evaluating a series of thiophene derivatives indicated that compounds with electron-donating groups exhibited higher cytotoxicity against liver carcinoma cells compared to those with electron-withdrawing groups .
  • Molecular docking studies revealed that these compounds fit well within the active sites of target kinases like VEGFR-2 and AKT, suggesting potential for further optimization in drug development .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide?

The synthesis typically involves sequential substitution and condensation reactions. For example:

  • Step 1 : Substitution reactions under alkaline conditions to introduce methoxyphenyl groups to the thienopyrimidinone core .
  • Step 2 : Condensation with chloroacetylated intermediates using potassium carbonate in DMF as a base, followed by purification via column chromatography .
  • Key challenge : Optimizing reaction yields while avoiding side products like over-alkylation. Monitoring via TLC is critical .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms substitution patterns (e.g., methoxy groups at 3.77 ppm in 1H^1H NMR) and acetamide linkages .
  • LC-MS : Validates molecular weight (e.g., observed [M+H]+^+ at m/z 392.0) and purity .
  • HPLC : Ensures >95% purity, critical for biological assays .

Q. How can researchers assess the compound’s in vitro biological activity?

  • Enzyme inhibition assays : Target kinases or enzymes relevant to the thienopyrimidinone scaffold (e.g., tyrosine kinases). Use IC50_{50} values to quantify potency .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Modify substituents : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance binding affinity to target proteins .
  • Introduce heterocycles : Substitute the acetamide moiety with pyridine or piperazine rings to improve solubility and metabolic stability .
  • Use crystallography : Resolve X-ray structures of ligand-target complexes to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. What strategies address conflicting data in solubility and bioavailability studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Contradiction resolution : Compare logP values (experimental vs. computational) to identify discrepancies in hydrophobicity predictions .

Q. How can in vivo models evaluate pharmacokinetic properties?

  • Rodent studies : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (e.g., AUC ratios). Monitor plasma half-life using LC-MS/MS .
  • Tissue distribution : Radiolabel the compound (e.g., 14C^{14}C) to track accumulation in target organs .

Q. What computational methods predict off-target effects?

  • Molecular docking : Screen against databases like PubChem BioAssay to identify potential off-target kinases .
  • Machine learning : Train models on thienopyrimidinone derivatives to predict toxicity profiles (e.g., hERG channel inhibition) .

Methodological Challenges and Solutions

Q. How to resolve instability in aqueous solutions?

  • pH optimization : Stabilize the compound in buffers (pH 6–7) to prevent hydrolysis of the acetamide group .
  • Lyophilization : Prepare lyophilized powders for long-term storage .

Q. What in vitro models are suitable for metabolic stability studies?

  • Hepatocyte incubations : Use primary human hepatocytes to measure intrinsic clearance rates .
  • CYP450 inhibition assays : Identify metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Q. How to analyze redox behavior in electrochemical studies?

  • Cyclic voltammetry : Measure oxidation potentials (e.g., 0.8–1.2 V vs. Ag/AgCl) to assess electron-donating/withdrawing effects of substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.